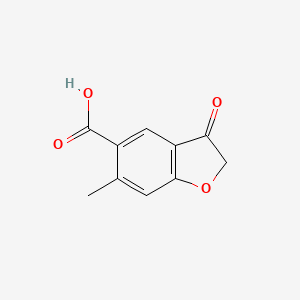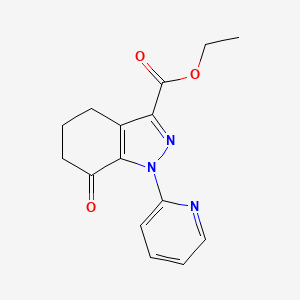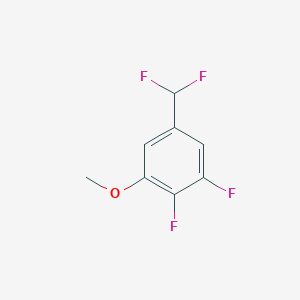![molecular formula C7H11ClO4 B12837579 2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12837579.png)
2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[44]nonane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two cyclic ethers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane typically involves the reaction of propylene carbonate with epichlorohydrin. This reaction yields 8-methyl-2-chloromethyl-1,4,6,9-tetraoxaspiro[4.4]nonane, which can then be further processed to obtain the desired compound . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Polymerization Reactions: It can participate in ring-opening polymerization reactions, particularly under photoinitiated cationic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Polymerization Reactions: Photoinitiators and UV light are typically employed for cationic polymerization.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives with additional functional groups.
Polymerization Reactions:
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Materials Science: Employed in the development of new polymeric materials through ring-opening polymerization.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane in chemical reactions involves the activation of the chloromethyl group, which can undergo nucleophilic substitution. In polymerization reactions, the compound’s spirocyclic structure allows for efficient ring-opening, leading to the formation of polymer chains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane: Similar structure but lacks the methyl group at the 7-position.
2-(Chloromethyl)-7-methyl-1,4,6,9-tetrathiaspiro[4.4]nonane: Contains sulfur atoms instead of oxygen atoms in the spirocyclic structure.
Uniqueness
2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane is unique due to its specific combination of a chloromethyl group and a spirocyclic structure with four oxygen atoms. This combination imparts distinct reactivity and potential for diverse applications in synthesis and materials science.
Eigenschaften
Molekularformel |
C7H11ClO4 |
|---|---|
Molekulargewicht |
194.61 g/mol |
IUPAC-Name |
3-(chloromethyl)-8-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane |
InChI |
InChI=1S/C7H11ClO4/c1-5-3-9-7(11-5)10-4-6(2-8)12-7/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
TYNPLBMPDXQMLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC2(O1)OCC(O2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12837503.png)




![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12837539.png)



![[1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B12837554.png)


![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)

